molecular formula C18H34N6 B14241802 3,3'-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile CAS No. 217321-47-6

3,3'-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile

Katalognummer: B14241802
CAS-Nummer: 217321-47-6
Molekulargewicht: 334.5 g/mol
InChI-Schlüssel: HPOQDEHDEJMCIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile is a complex organic compound featuring a tetraazacyclotetradecane ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane with propanenitrile derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall function of biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

217321-47-6

Molekularformel

C18H34N6

Molekulargewicht

334.5 g/mol

IUPAC-Name

3-[8-(2-cyanoethyl)-4,11-dimethyl-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile

InChI

InChI=1S/C18H34N6/c1-21-9-5-13-24(12-4-8-20)18-16-22(2)10-6-14-23(17-15-21)11-3-7-19/h3-6,9-18H2,1-2H3

InChI-Schlüssel

HPOQDEHDEJMCIJ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCN(CCN(CCCN(CC1)CCC#N)C)CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.